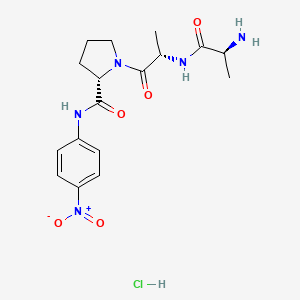

H-Ala-Ala-Pro-pNA . HCl

Overview

Description

“H-Ala-Ala-Pro-pNA . HCl” is a chromogenic substrate for dipeptidyl aminopeptidase yscV, a thermosensitive enzyme from yeast, and for prolyl tripeptidyl peptidases . It is a synthetic compound .

Molecular Structure Analysis

The molecular weight of “this compound” is 413.86 . The sum formula is C₁₇H₂₃N₅O₅ · HCl .

Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 413.86, and the sum formula is C₁₇H₂₃N₅O₅ · HCl . It should be stored at temperatures below -15°C .

Scientific Research Applications

1. Interaction with Human Cyclophilin hCyp-18

The peptide H-Ala-Ala-Pro-pNA interacts with human cyclophilin hCyp-18, a peptidyl-prolyl cis/trans isomerase implicated in protein folding. This peptide, along with similar derivatives, has been studied for its ability to bind to cyclophilin, with particular focus on the role of proline-containing peptides. These studies suggest the existence of two independent binding subsites in the cyclophilin, relevant for understanding its biological function and potential therapeutic targeting (Demange et al., 2001).

2. Potential Inhibitor of Cyclophilin in HIV-1 Therapeutics

Research on hCyp-18, the human cyclophilin, indicates that peptides like H-Ala-Ala-Pro-pNA are valuable in the development of novel anti-HIV-1 therapeutics. This peptide and its analogs have been explored as inhibitors of the peptidyl-prolyl cis-trans isomerase activity of cyclophilin, crucial in controlling the infection of CD4(+) T-cells by HIV-1 (Demange, Moutiez, & Dugave, 2002).

3. Study of Specificity of Cathepsins in the Brain

Peptides like H-Ala-Ala-Pro-pNA have been used to study the specificity of cathepsins H and B in the human and bovine brain. These studies contribute to the understanding of the enzymatic activities of cathepsins, particularly in neurobiology and neurodegenerative diseases (Azarian, Agatian, & Galoian, 1987).

4. Role in Prolyl Oligopeptidase Research

The peptide and its derivatives are important in the purification and characterization of prolyl oligopeptidases. These enzymes, which interact with such peptides, play a role in various biological processes including the degradation of proline-containing peptides and regulation of proline-rich proteins (Sharma & Ortwerth, 1994).

5. Identification of Novel Genes in Cyclic Peptide Biosynthesis

The peptide has been linked to the study of novel genes in the biosynthesis of cyclic peptides like HC-toxin, a virulence factor in plant pathogens. This research is important in agricultural biotechnology and plant pathology (Cheng & Walton, 2000).

6. Study of Peptide Transporters

H-Ala-Ala-Pro-pNA and similar peptides are used in studying the specificity of peptide transporters like PEPT1. This research is significant in understanding the absorption and distribution of peptide-based drugs and nutrients in the body (Brandsch et al., 1998).

Mechanism of Action

Target of Action

The primary targets of H-Ala-Ala-Pro-pNA . HCl are dipeptidyl aminopeptidase yscV and prolyl tripeptidyl peptidases . Dipeptidyl aminopeptidase yscV is a thermosensitive enzyme from yeast, and prolyl tripeptidyl peptidases are a type of protease that cleaves peptide bonds where the carboxyl side of the bond is a proline residue.

Mode of Action

H-Ala-Ala-Pro-pNA . HCl acts as a chromogenic substrate for its target enzymes . When the compound interacts with these enzymes, it is cleaved, leading to a change in its structure and the release of a chromophore. This change can be detected and measured, providing a means of studying the activity of the enzymes.

Biochemical Pathways

The biochemical pathways affected by H-Ala-Ala-Pro-pNA . HCl are those involving the breakdown of proteins and peptides. By acting as a substrate for dipeptidyl aminopeptidase yscV and prolyl tripeptidyl peptidases, the compound plays a role in the enzymatic degradation of proteins. The downstream effects of this process include the generation of amino acids and smaller peptides, which can be used in various cellular processes .

Pharmacokinetics

The resulting metabolites would then be excreted, primarily via the kidneys .

Result of Action

The action of H-Ala-Ala-Pro-pNA . HCl at the molecular level results in the cleavage of the compound and the release of a chromophore . This can be detected and measured, providing a quantitative readout of enzyme activity. At the cellular level, the action of the compound can influence protein degradation pathways, potentially affecting various cellular functions.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the activity of the target enzymes can be affected by temperature, as dipeptidyl aminopeptidase yscV is known to be thermosensitive . Additionally, factors such as pH and the presence of other molecules can also influence enzyme activity and, consequently, the action of this compound.

Biochemical Analysis

Biochemical Properties

H-Ala-Ala-Pro-pNA . HCl serves as a chromogenic substrate for various enzymes, including dipeptidyl aminopeptidase yscV and prolyl tripeptidyl peptidases . When these enzymes act on H-Ala-Ala-Pro-pNA . HCl, they cleave the peptide bond between proline and p-nitroaniline, releasing the p-nitroaniline group. This release can be quantitatively measured due to the chromogenic properties of p-nitroaniline, which absorbs light at a specific wavelength. This property makes this compound a valuable tool for studying enzyme kinetics and activity.

Cellular Effects

This compound influences various cellular processes by serving as a substrate for specific proteases. In cellular assays, the cleavage of this compound by enzymes such as dipeptidyl aminopeptidase yscV can be used to monitor enzyme activity and regulation. This compound can impact cell signaling pathways by modulating the activity of enzymes involved in peptide processing . Additionally, the release of p-nitroaniline upon cleavage can be used as a reporter for enzyme activity in live-cell imaging studies.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific proteases and peptidases. The compound binds to the active site of these enzymes, where the peptide bond between proline and p-nitroaniline is cleaved. This enzymatic reaction results in the release of p-nitroaniline, which can be detected spectrophotometrically . The specificity of this compound for certain enzymes makes it a valuable tool for studying enzyme-substrate interactions and enzyme kinetics.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important considerations. The compound is typically stored at temperatures below -15°C to maintain its stability . Over time, the activity of this compound may decrease due to degradation, which can affect the accuracy of enzymatic assays. Long-term studies have shown that the compound remains stable under appropriate storage conditions, but its activity should be periodically verified to ensure reliable results.

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide processing and degradation. The compound interacts with enzymes such as dipeptidyl aminopeptidase yscV and prolyl tripeptidyl peptidases, which cleave the peptide bond between proline and p-nitroaniline . This cleavage releases p-nitroaniline, which can be further metabolized or excreted by the cell. The involvement of this compound in these pathways highlights its role in studying enzyme activity and regulation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound may be taken up by cells through endocytosis or other transport mechanisms, allowing it to reach intracellular compartments where it can interact with target enzymes . The distribution of this compound within tissues can vary depending on the expression levels of these transporters and enzymes.

Subcellular Localization

This compound is localized within specific subcellular compartments where its target enzymes are present. The compound may be directed to these compartments through targeting signals or post-translational modifications that facilitate its interaction with enzymes such as dipeptidyl aminopeptidase yscV . The subcellular localization of this compound is crucial for its activity and function in enzymatic assays.

Properties

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O5.ClH/c1-10(18)15(23)19-11(2)17(25)21-9-3-4-14(21)16(24)20-12-5-7-13(8-6-12)22(26)27;/h5-8,10-11,14H,3-4,9,18H2,1-2H3,(H,19,23)(H,20,24);1H/t10-,11-,14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKUAVHCDNGKPC-UWSFXBGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClN5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

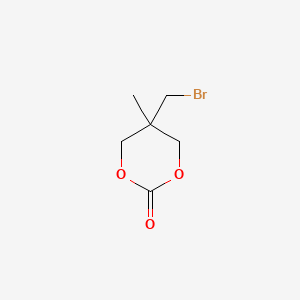

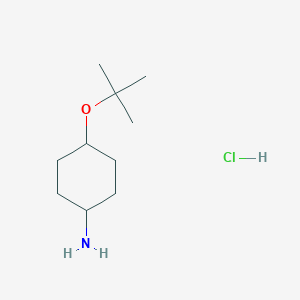

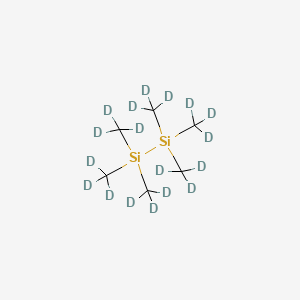

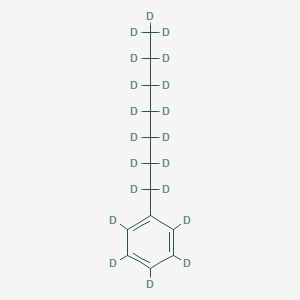

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1448012.png)

![Methyl 3-[(5-nitro-1,3-thiazol-2-yl)sulfonyl]propanoate](/img/structure/B1448015.png)

![Quinoxalino[2,3-b]phenazine-6,13-dione](/img/structure/B1448017.png)

![4-[2-(Sulfinoimino)-1(2H)-pyridyl]benzenediazonium](/img/structure/B1448018.png)

![2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carbonitrile](/img/structure/B1448029.png)